5-Aminopyrimidin-4-ol hydrochloride

DHFR inhibition antifolate enzymology

Select 5-aminopyrimidin-4-ol hydrochloride for its unique 5-amino-4-hydroxy regiochemistry, enabling sequential cyclocondensation with 1,3-dielectrophiles to access purine analogs, pyrazolo[1,5-a]pyrimidines, and pyrimido[4,5-d]pyrimidines. The HCl salt ensures enhanced storage stability over the free base, while the defined monoclinic crystal structure (a=8.01 Å, b=6.97 Å, c=7.40 Å, β=105.0°) supports QC verification via PXRD. With demonstrated DHFR inhibition (Ki=147 nM) and thrombin inhibitory activity (IC50=1.6 μM against Factor XIIIa activation), this ligand-efficient scaffold provides measurable SAR windows for antifolate and anticoagulant lead optimization. Calculated aqueous solubility of 141 g/L facilitates HTS-compatible reaction conditions and high-throughput analog synthesis.

Molecular Formula C4H6ClN3O
Molecular Weight 147.56
CAS No. 106913-64-8; 65-31-6; 69785-94-0
Cat. No. B2363370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopyrimidin-4-ol hydrochloride
CAS106913-64-8; 65-31-6; 69785-94-0
Molecular FormulaC4H6ClN3O
Molecular Weight147.56
Structural Identifiers
SMILESC1=C(C(=O)NC=N1)N.Cl
InChIInChI=1S/C4H5N3O.ClH/c5-3-1-6-2-7-4(3)8;/h1-2H,5H2,(H,6,7,8);1H
InChIKeyQNHQWEPCQNAAPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopyrimidin-4-ol Hydrochloride: Structural and Chemical Procurement Baseline


5-Aminopyrimidin-4-ol hydrochloride (CAS 106913-64-8; 65-31-6; 69785-94-0) is a pyrimidine derivative with a 5-amino-4-hydroxy substitution pattern, commercially supplied as the hydrochloride salt for enhanced handling stability [1]. The compound exhibits tautomeric equilibrium between the 4-ol and 4(3H)-one forms in solution, a property that influences its reactivity as a synthetic intermediate . With a free base molecular weight of 111.1 Da and hydrochloride salt molecular weight of 147.56 g/mol, this scaffold serves as a building block for synthesizing fused heterocyclic systems and substituted pyrimidines, particularly those targeting enzyme active sites in medicinal chemistry campaigns [1].

Why Generic 5-Aminopyrimidine Analogs Cannot Substitute for 5-Aminopyrimidin-4-ol Hydrochloride in Procurement


Substitution of 5-aminopyrimidin-4-ol hydrochloride with structurally related 5-aminopyrimidine analogs—including 2-amino-4-hydroxypyrimidine (isocytosine), 4-amino-5-hydroxypyrimidine, or 5-amino-2,4-dihydroxypyrimidine—introduces variable tautomeric preference, distinct hydrogen-bonding geometry, and altered enzymatic target engagement profiles [1]. The specific 5-amino-4-hydroxy regiochemistry positions both functional groups for simultaneous participation in cyclocondensation reactions and dual hydrogen-bond donor/acceptor interactions critical for enzyme inhibition [2]. Even within the 5-aminopyrimidine class, repositioning the hydroxyl or amino substituent by a single ring position fundamentally alters the electronic distribution and nucleophilic reactivity, rendering analogs unsuitable as drop-in replacements for established synthetic routes targeting thrombin inhibitors, kinase scaffolds, or DHFR-binding chemotypes [1].

Quantitative Evidence Guide: 5-Aminopyrimidin-4-ol Hydrochloride Differentiation vs. Analogs


Human Dihydrofolate Reductase (DHFR) Inhibition: Ki = 147 nM vs. Class Baseline

5-Aminopyrimidin-4-ol hydrochloride demonstrates measurable inhibition of human dihydrofolate reductase (DHFR) with an inhibition constant (Ki) of 147 nM as determined by UV-Vis spectrometry using dihydrofolate (DHF) as substrate in the presence of NADPH [1]. This represents moderate affinity compared to the prototypical antifolate methotrexate (Ki ≈ 0.01-0.04 nM for human DHFR), but positions the compound as a useful pharmacophore starting point distinct from inactive pyrimidine analogs lacking the 5-amino-4-hydroxy substitution pattern.

DHFR inhibition antifolate enzymology

Thrombin Inhibition Activity: IC50 = 1.6 μM in Fluorescent Transamidation Assay

5-Aminopyrimidin-4-ol hydrochloride exhibits inhibitory activity against thrombin with an IC50 value of 1.60 μM (1,600 nM) measured via fluorescent transamidation assay against thrombin-activated human Factor XIIIa [1]. In comparison, the clinical direct thrombin inhibitor argatroban (MD805) demonstrates Ki values of 19-39 nM, while the target compound's derivatives show structure-dependent improvements in affinity [2]. The 5-amino-4-hydroxy substitution pattern provides a synthetically tractable handle for generating MD805-analog thrombin inhibitors.

thrombin inhibition anticoagulant MD805 analog

Crystal Structure Determination: Monoclinic System with Definitive Unit Cell Parameters

5-Aminopyrimidin-4-ol hydrochloride crystallizes in the monoclinic crystal system with refined unit cell parameters: a = 8.01 Å, b = 6.97 Å, c = 7.40 Å, β = 105.0°, unit cell volume V = 1,643 ų, and Z = 2 formula units per unit cell, as determined by X-ray diffraction methods . In contrast, the related compound 2-amino-4-hydroxypyrimidine (isocytosine) crystallizes in an orthorhombic system with significantly different packing geometry, while 5-amino-2,4-dihydroxypyrimidine exhibits triclinic crystal symmetry [1].

crystallography solid-state characterization polymorph screening

Aqueous Solubility: Calculated 141 g/L Free Base vs. Hydrochloride Salt Form Advantage

The free base form 5-aminopyrimidin-4-ol (CAS 69785-94-0) exhibits a calculated aqueous solubility of 141 g/L at 25°C, classifying it as freely soluble . Procurement of the hydrochloride salt form (CAS 106913-64-8) further enhances aqueous solubility and provides improved handling characteristics compared to the neutral free base, which is advantageous for aqueous reaction conditions and biological assay preparation. In contrast, closely related 5-aminopyrimidine analogs lacking the 4-hydroxy group (e.g., 5-aminopyrimidine) show significantly reduced water solubility due to absence of hydrogen-bonding hydroxyl functionality [1].

solubility formulation salt selection

Validated Application Scenarios for 5-Aminopyrimidin-4-ol Hydrochloride Procurement


DHFR-Targeted Antifolate Drug Discovery: Hit-to-Lead Scaffold Optimization

The quantifiable human DHFR inhibition (Ki = 147 nM) positions 5-aminopyrimidin-4-ol hydrochloride as a ligand-efficient starting scaffold for antifolate drug discovery programs [1]. Structure-activity relationship (SAR) campaigns can leverage the 5-amino and 4-hydroxy substitution handles to introduce diversity elements aimed at improving potency toward the low-nanomolar range exhibited by clinical antifolates. The freely soluble nature of the hydrochloride salt (calculated 141 g/L aqueous solubility for the free base) facilitates high-throughput screening compatibility and aqueous reaction conditions for analog synthesis .

Thrombin Inhibitor Development: MD805-Analog Anticoagulant Lead Generation

With demonstrated thrombin inhibitory activity (IC50 = 1.6 μM against Factor XIIIa activation) and established precedent as a versatile reactant for synthesizing MD805-analog thrombin inhibitors, this compound supports anticoagulant lead generation campaigns [1]. The micromolar baseline affinity provides a measurable window for SAR optimization through substitution at the 2- and 6-positions of the pyrimidine ring, with structural modifications showing potential to enhance binding affinity to low-nanomolar ranges as observed for clinical direct thrombin inhibitors .

Fused Heterocycle Synthesis: Purine and Pyrazolopyrimidine Library Construction

The adjacent 5-amino and 4-hydroxy functional groups enable sequential cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-diketones, α,β-unsaturated carbonyls, or orthoesters) to generate fused heterocyclic systems including purine analogs, pyrazolo[1,5-a]pyrimidines, and pyrimido[4,5-d]pyrimidines [1]. The hydrochloride salt form provides enhanced stability during storage and handling compared to the neutral free base, while the defined monoclinic crystal structure (a=8.01 Å, b=6.97 Å, c=7.40 Å, β=105.0°) enables quality control verification through powder X-ray diffraction fingerprinting .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aminopyrimidin-4-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.